2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details would depend on the industrial setup and desired production scale.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound of the quinazolinone family.
Dihydroquinazolinone: A reduced form of quinazolinone.
Benzodiazepines: Compounds with a similar heterocyclic structure.
Uniqueness
2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and potential biological activities. Its propyl group and hexahydroquinazolinone core may confer distinct properties compared to other quinazolinone derivatives.
Properties
CAS No. |
62582-93-8 |
---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-propyl-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H18N2O/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h10,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
RDLLGDJKMUXLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NC2=C(CCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.